molecular formula C15H15NO2 B2838001 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole CAS No. 28082-15-7

1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole

Cat. No.: B2838001
CAS No.: 28082-15-7
M. Wt: 241.29
InChI Key: DAIVVDAWQFQQDF-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole, a high-purity chemical compound supplied for research and development purposes. It has a molecular formula of C15H15NO2 and an average molecular mass of 241.290 Da . This compound features a complex, polycyclic structure with two defined stereocenters, indicating specific three-dimensional geometry . Compounds containing the chromeno[4,3-c]isoxazole scaffold are of significant interest in medicinal chemistry research. Literature indicates that closely related chromeno-isoxazole and chromeno-isoxazolidine derivatives are investigated for their potential biological activities . Some tricyclic chromenoisoxazolidine frameworks have been synthesized and studied for their potential effects on the central nervous system, with some derivatives being researched for applications in treating memory disorders . The synthesis of such complex structures often involves novel cycloaddition reactions that create multiple rings and contiguous stereocenters in a single step . This particular compound, with its specific stereochemistry and methyl substitution, represents a valuable chemical entity for further exploration in these and other research areas. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16-15-11(9-18-16)8-17-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-7,11,15H,8-9H2,1H3/t11-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIVVDAWQFQQDF-XHDPSFHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325240
Record name (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819348
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

28082-15-7
Record name (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Isoxazole Ring: This step often involves the reaction of the chromene intermediate with nitrile oxides or other suitable reagents to form the isoxazole ring.

    Methylation: The final step involves the methylation of the compound, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hypervalent Iodine(III)-Catalyzed Oxidative Cyclization

  • Reagents : Alkyne-tethered aldoximes, hypervalent iodine (e.g., (diacetoxyiodo)benzene), and p-toluenesulfonic acid .

  • Conditions : Dichloromethane, room temperature.

  • Outcome : Forms isoxazole rings via oxidative cyclization, though the methyl-substituted derivative requires additional functionalization steps .

Multicomponent Reactions

  • While not directly reported for this compound, analogous chromeno-isoxazoles are synthesized via three-component reactions of salicylaldehydes, amines, and cyclic diketones .

Structural and Spectral Characterization

  • 1H NMR : Key signals include:

    • Singlet at δ 2.33 ppm (methyl group) .

    • Multiplets between δ 3.05–4.87 ppm (methylene and methine protons of the fused ring) .

  • 13C NMR : Peaks at δ 61.5–155.0 ppm confirm the isoxazole and chromene carbons .

  • Melting Point : 134–136°C for related methyl-substituted derivatives .

Reactivity and Functionalization

Limited data exists for post-synthetic modifications, but analogous chromeno-isoxazoles undergo:

  • Hydrazone Formation : Reaction with hydrazines to yield carbohydrazide derivatives (e.g., 5-hydrazono analogs) .

  • Thiophene Synthesis : Gewald’s reaction with sulfur and cyanoacetates to form thienochromene derivatives .

Comparison of Synthetic Methods

MethodYield (%)ConditionsStereoselectivity
Mechanochemical 85–92Solvent-free, 60°Ccis-Fused
Hypervalent Iodine 79–94RT, CH₂Cl₂Not reported

Scientific Research Applications

Structural Characteristics

The compound features a fused ring system that includes a benzochromene and isoxazole moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer potential of isoxazole derivatives, including 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole. For instance:

  • Cytotoxicity Studies : Research has shown that certain isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been tested for their ability to inhibit cell proliferation in human cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cells .
  • Mechanism of Action : Some derivatives have been found to downregulate key signaling pathways involved in cancer progression, such as the STAT3 pathway, which is crucial for tumor growth and survival .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activities. Isoxazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. The introduction of functional groups can enhance these properties, making them suitable candidates for developing new antimicrobial agents.

Neuropharmacological Applications

Research indicates that compounds related to this compound may have neuroprotective effects. This stems from their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress . These properties position them as potential therapeutic agents for neurodegenerative diseases.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

  • Dipolar Cycloaddition : This method involves the reaction of nitrile oxides with alkenes to form isoxazoles. The regioselectivity and stereoselectivity of these reactions are crucial for obtaining the desired product .
  • Functionalization : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties. For instance, Suzuki–Miyaura coupling has been employed to introduce aryl groups into the structure .

Case Study 1: Anticancer Activity in Cell Lines

A series of derivatives based on the isoxazole framework were synthesized and evaluated for their anticancer activity against multiple cell lines. Notably:

  • Compound A exhibited an IC50 value of 2.5 µg/mL against colon cancer cells.
  • Further modifications led to enhanced activity and selectivity towards tumor cells compared to normal cells .

Case Study 2: Neuroprotective Effects

In vivo studies demonstrated that certain derivatives could protect neuronal cells from oxidative damage induced by neurotoxins. The mechanism involved modulation of antioxidant enzyme activity and inhibition of apoptotic pathways .

Mechanism of Action

The mechanism of action of 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural and Substituent Variations

The benzo-chromeno-isoxazole core is shared across several derivatives, but substituents and ring saturation vary significantly:

Compound Name Substituents/Ring Modifications Melting Point (°C) Key Structural Features
Target Compound (CAS 28082-15-7) 1-Methyl, partially saturated chromeno Not reported Methyl group at 1-position; envelope conformation of isoxazole ring
8-Fluoro-3a,4-dihydro-3H-chromeno-isoxazole (3l) 8-Fluoro, fully unsaturated chromeno Colorless solid Electron-withdrawing F substituent; planar chromeno ring
8-Nitro-3a,4-dihydro-3H-chromeno-isoxazole (3o) 8-Nitro 80 (yield) Strongly electron-withdrawing NO₂ group; reduced solubility
Methyl 11-oxo-7a,8-dihydro-11H-benzo[5,6]chromeno[3,2-c]isoxazole-8-carboxylate (4q) Carboxylate ester at 8-position 183–184 Electron-withdrawing ester; fused ketone enhances planarity
6-Chloro-9,10-dimethylpyrano-chromeno-isoxazole (3e) Chloro, methyl groups on pyrano ring 236–239 Chloro substituent increases molecular weight; methyl groups enhance lipophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl, F) lower electron density in the aromatic system, affecting reactivity and spectroscopic properties .
  • Methyl groups (e.g., at the 1-position in the target compound) increase steric bulk and may influence ring puckering or intermolecular interactions .
  • Fused ketones or esters (e.g., 4q) introduce additional conjugation, shifting UV-Vis absorption and altering solubility .

Key Observations :

  • Microwave-assisted methods achieve higher yields (88–90%) compared to traditional cyclization (62–85%) .
  • Green synthesis using HTIB in water minimizes organic solvents but may require longer reaction times .

Spectroscopic and Physical Properties

NMR and IR Data
  • Target Compound : While specific data are unavailable, methyl groups typically appear at δ 1.2–1.5 ppm in $ ^1H $ NMR. Isoxazole protons resonate near δ 5.3–5.5 ppm .
  • 8-Fluoro Derivative (3l) : $ ^1H $ NMR shows aromatic protons at δ 7.4–8.2 ppm; $ ^{19}F $ NMR at δ -110 ppm .
  • 6-Chloro-9,10-dimethyl Derivative (3e) : IR C=O stretch at 1621 cm$ ^{-1} $; ESI-MS m/z 306 [M+H]$ ^+ $ .
Melting Points and Solubility
  • Electron-withdrawing substituents (e.g., NO₂, Cl) increase melting points (e.g., 3o: 80°C; 4q: 183–184°C) due to enhanced intermolecular forces .
  • Methyl groups reduce polarity, lowering solubility in polar solvents .

Crystallographic and Conformational Analysis

  • Target Compound: Likely adopts an envelope conformation in the isoxazole ring and a half-chair in the chromeno ring, as seen in analogs like rac-methyl 3-(2-methoxyphenyl)-chromeno-isoxazole .
  • Pyrano-isoxazole Derivatives: The pyran ring in 4q adopts a half-chair (puckering amplitude $ q_2 = 0.395 \, \text{Å} $), while the isoxazole ring is planar .

Biological Activity

1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole, with the CAS number 28082-15-7, is a compound that belongs to the isoxazole family. This compound has garnered attention in the scientific community due to its potential biological activities, which include antitumor, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through an examination of relevant research findings, data tables, and case studies.

The molecular formula for this compound is C15H15NO2C_{15}H_{15}NO_2 with a molecular weight of 241.28 g/mol. The compound's structure features a fused isoxazole ring that contributes to its biological properties.

PropertyValue
CAS Number28082-15-7
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Research indicates that compounds containing isoxazole rings exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of isoxazole showed varying degrees of cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The cytotoxicity was measured using the MTT assay, revealing that several derivatives had IC50 values lower than that of the standard drug 5-fluorouracil.

Table 1: Cytotoxic Activity of Isoxazole Derivatives

Compound IDIC50 (µM) - HCT-116IC50 (µM) - PC3IC50 (µM) - WI-38
16.318.085.4
234.854.312.1
3>10028.131.1
............

The mechanism by which these compounds exert their antitumor effects may involve the modulation of apoptotic pathways and cell cycle regulation. For instance, one study showed that specific isoxazole derivatives could decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing levels of p21^WAF-1, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .

Neuroprotective Effects

In addition to antitumor activity, isoxazole derivatives have been noted for their neuroprotective properties. Research has indicated that these compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. This activity suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazoles are supported by evidence showing their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers in activated macrophages .

Case Study 1: Isoxazole Derivative in Cancer Treatment

A clinical investigation into a specific isoxazole derivative demonstrated promising results in patients with advanced solid tumors. The compound was administered in a controlled trial setting where its safety profile and efficacy were evaluated against standard treatments.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, treatment with isoxazole derivatives resulted in reduced neuronal loss and improved cognitive function, indicating their potential as therapeutic agents for conditions like Alzheimer's disease.

Q & A

Q. What optimized synthetic protocols are available for 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole derivatives?

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and substituent positions. For example, characteristic signals include:
  • δ 5.28 ppm (d, J = 12.6 Hz) for the chromene proton .
  • δ 153.4 ppm (carbonyl carbons) in 13C^{13}C NMR .
    • X-ray crystallography : Refinement via SHELXL (e.g., monoclinic P2₁/n space group, Z = 4) confirms bond lengths (mean C–C = 1.52 Å) and ring puckering parameters (e.g., q₂ = 0.395 Å for pyran rings) .

Q. What challenges arise during crystallization, and how can they be addressed?

Methodological Answer:

  • Challenges : Poor solubility in polar solvents and conformational flexibility of the fused ring system.
  • Solutions :
  • Use slow evaporation in ethyl acetate/hexane mixtures to grow single crystals .
  • Employ hydrogen-bonding additives (e.g., triethylamine) to stabilize crystal packing via C–H···O interactions .
    • Validation : Compare experimental ORTEP diagrams with SHELX-refined models to resolve disorder in the isoxazole ring .

Advanced Research Questions

Q. How do ring-puckering dynamics influence the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Cremer-Pople parameters quantify puckering in fused rings. For example:
  • Pyran rings adopt a half-chair conformation (q₂ = 0.395 Å, q₃ = -0.296 Å) .
  • Isoxazole rings exhibit envelope conformations (C12 as the flap, Φ₂ = 143.9°) .
    • Impact on reactivity : Puckering alters steric hindrance, influencing regioselectivity in electrophilic substitutions (e.g., nitration at position 8 vs. 11c) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Case study : Discrepancies in NOE correlations (NMR) vs. X-ray bond angles.
  • NMR : Syn/anti isomer ratios in aldoxime precursors affect 1JCH^1J_{CH} coupling constants (syn: 1JCH^1J_{CH} > 160 Hz) .
  • X-ray : Refine torsional angles using SHELXL’s TWIN/BASF commands to account for twinning or disorder .
    • Validation : Cross-reference HRMS (e.g., m/z 281.1046 [M⁺]) with crystallographic molecular weights .

Q. How do substituents at position 8 affect regioselectivity in further functionalization?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂, -Br): Direct electrophiles to position 11c via resonance deactivation of position 8 .
  • Electron-donating groups (e.g., -CH₃): Enhance reactivity at position 8 through hyperconjugation .
  • Experimental validation : Compare 19F^{19}F NMR shifts in 8-fluoro vs. 11c-fluoro derivatives to confirm regiochemical outcomes .

Q. What computational methods are suitable for predicting biological activity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with GABA receptors (RMSD < 2.0 Å validates binding poses) .
  • QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data for anti-inflammatory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.